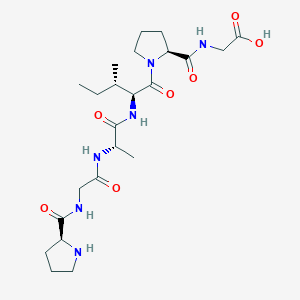
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine (PGPIPG) is a pentapeptide that has gained significant attention in recent years due to its potential applications in various fields of science, including medicine, biotechnology, and materials science. PGPIPG is a non-natural peptide that is synthesized using solid-phase peptide synthesis (SPPS) and has been shown to exhibit unique biochemical and physiological properties that make it an attractive candidate for scientific research.
Wirkmechanismus
The mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with various receptors, including the toll-like receptor 4 (TLR4), which is involved in the immune response. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine for lab experiments is its ease of synthesis using SPPS. This compound is a non-natural peptide that can be synthesized in large quantities using automated peptide synthesizers. This compound is also stable under various conditions, making it an attractive candidate for various lab experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. One area of research is the development of new materials based on the self-assembly properties of this compound. This compound has been shown to form various nanostructures, including nanotubes and nanofibers, which have potential applications in various fields, including drug delivery and tissue engineering. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in medicine and biotechnology.
Synthesemethoden
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is synthesized using SPPS, which involves the stepwise addition of amino acids onto a solid support. The synthesis of this compound typically involves the use of protected amino acids and coupling reagents, which are added in a specific order to ensure the correct sequence of the peptide is obtained. Once the peptide has been synthesized, it is cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been studied extensively in recent years due to its potential applications in various fields of science. In medicine, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been studied for its potential applications in biotechnology, where it has been shown to exhibit unique self-assembly properties that make it an attractive candidate for the development of new materials.
Eigenschaften
CAS-Nummer |
148337-06-8 |
|---|---|
Molekularformel |
C23H38N6O7 |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
2-[[(2S)-1-[(2S,3S)-3-methyl-2-[[(2S)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H38N6O7/c1-4-13(2)19(23(36)29-10-6-8-16(29)22(35)26-12-18(31)32)28-20(33)14(3)27-17(30)11-25-21(34)15-7-5-9-24-15/h13-16,19,24H,4-12H2,1-3H3,(H,25,34)(H,26,35)(H,27,30)(H,28,33)(H,31,32)/t13-,14-,15-,16-,19-/m0/s1 |
InChI-Schlüssel |
GRPMKDCBBAUSQM-GMHRPJKWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]2CCCN2 |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2 |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2 |
Sequenz |
PGAIPG |
Synonyme |
PGAIPG Pro-Gly-Ala-Ile-Pro-Gly prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




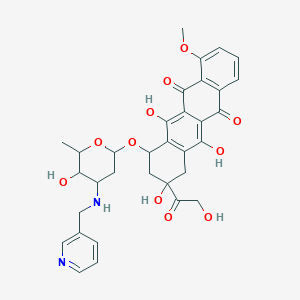
![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)

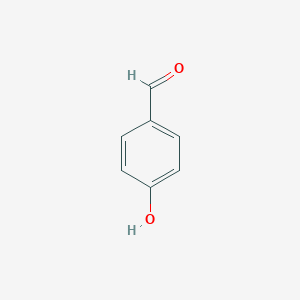

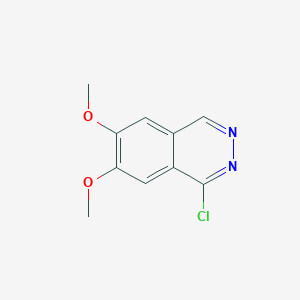
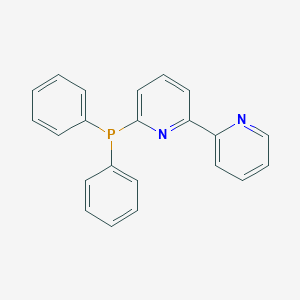
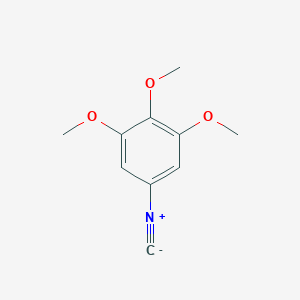
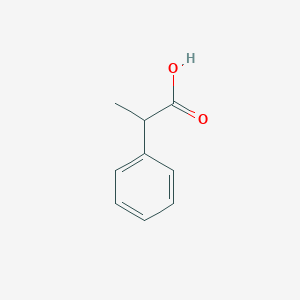
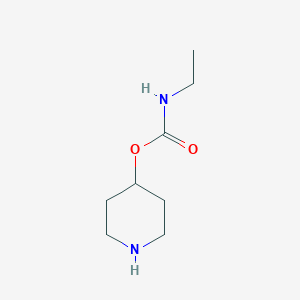


![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)